
Methazolamide-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methazolamide-d6 is a deuterium-labeled derivative of methazolamide, a sulfonamide compound primarily used as a carbonic anhydrase inhibitor. This compound is particularly significant in the treatment of glaucoma and other ocular disorders due to its ability to reduce intraocular pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methazolamide-d6 is synthesized by incorporating deuterium atoms into the methazolamide molecule. The process typically involves the exchange of hydrogen atoms with deuterium in the presence of deuterated reagents. One common method includes the use of deuterated solvents and catalysts to facilitate the exchange reaction under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient and consistent deuterium incorporation. The reaction conditions are optimized to maximize yield and purity, often involving multiple purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methazolamide-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace functional groups on the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted this compound compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methazolamide-d6 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantification in mass spectrometry studies.
Biology: Employed in studies investigating the role of carbonic anhydrase in various biological processes.
Medicine: Utilized in pharmacokinetic and metabolic studies to understand the behavior of methazolamide in the body.
Industry: Applied in the development of new carbonic anhydrase inhibitors and other therapeutic agents.
Mechanism of Action
Methazolamide-d6 exerts its effects by inhibiting the enzyme carbonic anhydrase. This inhibition reduces the production of bicarbonate ions, leading to decreased aqueous humor secretion in the eye and subsequently lowering intraocular pressure. The primary molecular target is carbonic anhydrase II, with a high binding affinity (Ki of 14 nM) .
Comparison with Similar Compounds
Similar Compounds
Acetazolamide: Another carbonic anhydrase inhibitor used in the treatment of glaucoma.
Dorzolamide: A topical carbonic anhydrase inhibitor with similar applications.
Brinzolamide: Another topical agent used for reducing intraocular pressure.
Uniqueness of Methazolamide-d6
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in research studies. This labeling also potentially alters the pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and research .
Properties
Molecular Formula |
C5H8N4O3S2 |
|---|---|
Molecular Weight |
242.3 g/mol |
IUPAC Name |
2,2,2-trideuterio-N-[5-sulfamoyl-3-(trideuteriomethyl)-1,3,4-thiadiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C5H8N4O3S2/c1-3(10)7-4-9(2)8-5(13-4)14(6,11)12/h1-2H3,(H2,6,11,12)/i1D3,2D3 |
InChI Key |
FLOSMHQXBMRNHR-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N=C1N(N=C(S1)S(=O)(=O)N)C([2H])([2H])[2H] |
Canonical SMILES |
CC(=O)N=C1N(N=C(S1)S(=O)(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


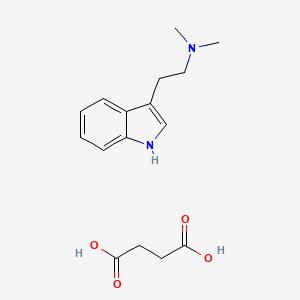


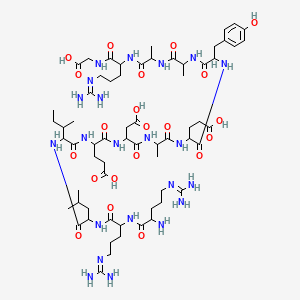
![[1-(But-2-enoylamino)-3-methylbutan-2-yl]-hydroxyimino-oxidoazanium](/img/structure/B10823531.png)
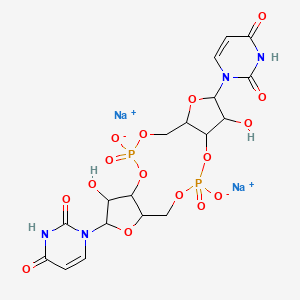
![[(2R,3R,4S,5S,6R)-3-acetyloxy-2-(acetyloxymethyl)-5-propanoyloxy-6-[(2S,3R)-2,3,4-trihydroxybutoxy]oxan-4-yl] propanoate](/img/structure/B10823548.png)
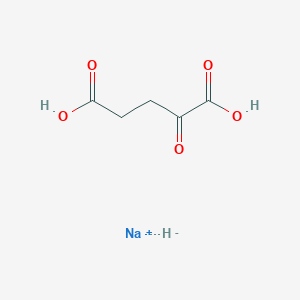
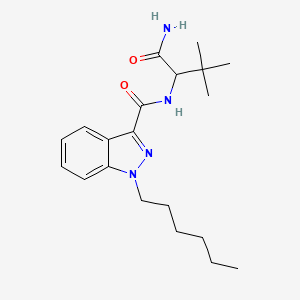
![20-[1-[5-[5-(4,5-Dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxy-17-hydroxy-5,18-dimethoxy-3,7,9,11,13,15-hexamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one](/img/structure/B10823581.png)

![2-[(Z)-hydroxyiminomethyl]-N-[(1S)-2-hydroxy-1-[(4S)-4-(3-methoxy-5-oxo-2H-pyrrole-1-carbonyl)-4,5-dihydro-1,3-thiazol-2-yl]ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B10823595.png)
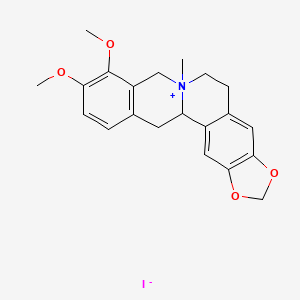
![5-[3-(2-phenylpropan-2-ylcarbamoyl)pyrrolo[2,3-b]pyridin-1-yl]pentanoic acid](/img/structure/B10823604.png)
